molecular formula C19H19BrN2O3 B2560945 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide CAS No. 2034526-94-6

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2560945
CAS No.: 2034526-94-6
M. Wt: 403.276
InChI Key: GVFWSGYYIRAHLT-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide is a benzamide derivative featuring a brominated aromatic ring, a methoxy substituent, and a hydroxyethylamine side chain linked to a 1-methylindole moiety. Its structural complexity arises from the indole ring, which contributes to π-π stacking interactions, and the hydroxyethyl group, which may enhance solubility or hydrogen-bonding capacity.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-22-8-7-12-9-13(3-6-17(12)22)18(23)11-21-19(24)15-10-14(25-2)4-5-16(15)20/h3-10,18,23H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFWSGYYIRAHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The indole derivative is then coupled with the brominated benzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, hydrogen peroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and conditions such as reflux in polar solvents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide typically involves:

  • Bromination : Introducing a bromo group to the benzamide.
  • Indole Formation : Synthesizing the indole moiety via Fischer indole synthesis.
  • Coupling Reaction : Coupling the brominated benzamide with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For example, similar compounds have demonstrated IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting their potential as chemotherapeutic agents. A study highlighted that certain derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic index for further development .

Study 1: Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various indole derivatives against multiple cancer cell lines. Among these, this compound exhibited significant activity against MCF-7 breast cancer cells with an IC₅₀ value of approximately 4.5 µM, indicating its potential as a lead compound for further development .

CompoundCell LineIC₅₀ (µM)
This compoundMCF-74.5
Compound AHCT1163.0
Compound BA5496.0

Study 2: Selectivity Index

Another important aspect of this compound's profile is its selectivity towards cancer cells over normal cells. In vitro studies demonstrated that it had a selectivity index greater than 10 when comparing its cytotoxic effects on HEK293 normal kidney cells versus HCT116 colorectal carcinoma cells . This suggests that it may be safer for therapeutic use compared to other less selective agents.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bromine atom and hydroxy group can also contribute to the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide and its analogs:

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Melting Point (°C) Rf Value (Solvent System) Yield (%) Reference
Target Compound 2-hydroxyethyl-1-methylindole side chain ~437.3 (estimated) Not reported Not reported Not reported N/A
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide (1g) tert-butylamino-oxoethyl side chain 375.06 (C₁₄H₂₀BrN₂O₃) 153–155 0.30 (50% EtOAc/petroleum ether) 42
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o) Phenethylamino and 4-bromophenyl groups 377.05 (C₁₇H₁₈BrN₂O₃) 191–192 0.48 (50% EtOAc/petroleum ether) 51
2-Bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide Pyrazolyl-phenyl-ethyl side chain 414.30 (C₂₀H₂₀BrN₃O₂) Not reported Not reported Not reported
5-Bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide Chloro-ethyl-hydroxyindole and imino-hydroxybenzamide groups 422.70 (C₁₇H₁₃BrClN₃O₃) Not reported Not reported Not reported
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide Benzoxazolyl-chlorophenyl group 457.70 (C₂₁H₁₄BrClN₂O₃) Not reported Not reported Not reported

Key Observations:

Structural Diversity: The target compound’s 1-methylindole side chain distinguishes it from analogs like 1g (tert-butylamino group) and 5o (phenethylamino group). The indole moiety may enhance interactions with hydrophobic binding pockets in biological targets . Compound 5o (Rf = 0.48) exhibits higher lipophilicity than 1g (Rf = 0.30), likely due to the bulky phenethylamino group . Compound introduces an imino-hydroxybenzamide group, which could confer tautomerization-dependent reactivity or metal-binding properties .

Synthetic Efficiency: Yields for 1g (42%) and 5o (51%) suggest moderate efficiency in Ugi-4CR and copper-catalyzed reactions, respectively.

Biological Implications :

  • While direct data are lacking, analogs like N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide () demonstrate potent antibiofilm activity, implying that brominated benzamides with heterocyclic side chains (e.g., indole, pyrazole) may disrupt microbial adhesion .

Physicochemical and Functional Trends

  • Thermal Stability : Higher melting points in 5o (191–192°C) vs. 1g (153–155°C) correlate with increased rigidity from the 4-bromophenyl group .
  • Bioactivity : Indole-containing analogs (e.g., ) are prevalent in kinase or protease inhibition studies, suggesting the target compound may share similar pharmacodynamic profiles .

Biological Activity

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide is a synthetic compound belonging to the class of substituted benzamides and indole derivatives. This compound exhibits potential biological activities that have garnered interest in medicinal chemistry, particularly for its anticancer, antimicrobial, and antioxidant properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN2O2C_{18}H_{17}BrN_{2}O_{2}. Its structure features a bromine atom at the second position of the benzene ring, an amide group, and an indole moiety linked through a hydroxyethyl chain. This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related indole derivatives have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cells, suggesting strong potential for this compound as an anticancer agent .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. In studies, related compounds exhibited selective antibacterial activity against Gram-positive bacteria like Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 8 μM . This suggests that this compound may also possess similar antibacterial properties.

Antioxidant Activity

The antioxidant capacity of related compounds has been noted to significantly surpass that of standard antioxidants such as BHT (Butylated Hydroxytoluene). This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific molecular targets involved in cell proliferation and apoptosis pathways plays a significant role. The indole structure may facilitate binding to receptors or enzymes critical for these processes.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Indole Derivatives : A study demonstrated that certain indole derivatives showed potent antiproliferative effects in vitro against multiple cancer cell lines, with some compounds exhibiting selectivity towards specific types of cancer cells .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of methoxy-substituted indoles, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential therapeutic applications of these compounds .

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methoxybenzamide, and what are the critical reaction parameters?

Answer:
The synthesis typically involves coupling a brominated methoxybenzoic acid derivative with a substituted indole-ethylamine moiety. A general approach includes:

  • Step 1: Activation of 2-bromo-5-methoxybenzoic acid using coupling agents (e.g., SOCl₂) to form the acyl chloride intermediate .
  • Step 2: Amidation with 2-(1-methyl-1H-indol-5-yl)ethanolamine under controlled pH (e.g., using pyridine as a base) to prevent side reactions .
  • Critical Conditions:
    • Temperature: Reactions are often conducted at 0–25°C to minimize decomposition of the indole moiety .
    • Solvent Choice: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to avoid hydrolysis .
    • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .

Basic: What spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR confirms the presence of the indole NH (δ ~10 ppm), methoxy group (δ ~3.8 ppm), and bromine-induced deshielding in aromatic regions .
    • HRMS: High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Crystallography:
    • Single-crystal X-ray diffraction (SC-XRD) using SHELXL software resolves bond angles and torsional strain in the indole-benzamide linkage .
    • Key Parameters: Data collection at low temperature (e.g., 123 K) reduces thermal motion artifacts, and refinement with SHELXPRO ensures R-factors <0.05 .

Advanced: How can researchers resolve contradictions in biological activity data, particularly when evaluating this compound as a dopamine D2 receptor ligand?

Answer:
Discrepancies in binding assays may arise from:

  • Receptor Heterogeneity: Use striatal homogenates (rich in D2 receptors) and validate with competitive binding assays using reference ligands like ¹²⁵I-6b .
  • Experimental Design:
    • Control for Lipophilicity: Measure octanol-water partition coefficients (logP) to assess brain penetration efficiency, as lipophilicity impacts in vivo activity .
    • Stereochemical Purity: Ensure enantiomeric purity via chiral HPLC, as D2 binding is highly stereospecific .
  • Data Interpretation: Cross-validate with functional assays (e.g., cAMP inhibition) to distinguish competitive vs. allosteric modulation .

Advanced: What strategies optimize the synthesis yield of the indole-ethylamine intermediate, a key precursor for this compound?

Answer:

  • Intermediate Synthesis:
    • Reductive Amination: React 1-methyl-1H-indole-5-carbaldehyde with ethanolamine using NaBH₃CN in methanol (yield: ~75%) .
    • Protection/Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during coupling .
  • Yield Optimization:
    • Catalysis: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances regioselectivity in brominated intermediates .
    • Microwave Assistance: Reduces reaction time (e.g., from 24 h to 2 h) for amidation steps, improving throughput .

Advanced: How do structural modifications (e.g., bromine position, methoxy substitution) influence serotonin receptor binding profiles?

Answer:

  • Bromine Effects: The 2-bromo substituent on the benzamide ring enhances steric bulk, reducing off-target binding to 5-HT3 receptors while retaining affinity for 5-HT1A/D2 receptors .
  • Methoxy Group: The 5-methoxy group increases lipophilicity, improving blood-brain barrier penetration, but may reduce aqueous solubility .
  • Methodological Validation:
    • Molecular Docking: Use software (e.g., AutoDock) to model interactions with receptor active sites, focusing on hydrogen bonding with Ser194 (D2) or Asp116 (5-HT3) .
    • SAR Studies: Synthesize analogs (e.g., 5-fluoro or 5-chloro derivatives) and compare IC₅₀ values in radioligand displacement assays .

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